3-(2,4,5-Trimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Description
The compound “3-(2,4,5-Trimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is a potentially useful bicyclo [1.1.1]pentane building block . It is part of an ongoing synthetic quest to expand the frontiers of contemporary medicinal chemistry .
Synthesis Analysis
The synthesis of this compound involves a practical metal-free homolytic aromatic alkylation protocol . The synthesis of similar compounds, such as bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, has been achieved through the photochemical addition of propellane to diacetyl, which allowed the construction of the bicyclo[1.1.1]pentane (BCP) core .Molecular Structure Analysis
The molecular structure of this compound is derived from the bicyclo[1.1.1]pentane core . This core is a highly strained molecule and has been used as an unusual bioisostere for a phenyl ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a metal-free homolytic aromatic alkylation protocol . In the synthesis of similar compounds, a haloform reaction of the formed diketone in batch has been used to afford bicyclo[1.1.1]pentane-1,3-dicarboxylic acid .Future Directions
The future directions for this compound involve its use as a building block in medicinal chemistry . The increasing demand from pharmaceutical institutions has initiated many academic groups to work on the elaboration of novel synthetic approaches to substituted bicyclo[1.1.1]pentanes and their analogues .
Properties
IUPAC Name |
3-(2,4,5-trimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-9-4-11(3)12(5-10(9)2)14-6-15(7-14,8-14)13(16)17/h4-5H,6-8H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUGTSUSULDDMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C23CC(C2)(C3)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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